luffin b

Catalog No.
S1829785
CAS No.
135494-65-4
M.F
C10H15NO
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
luffin b

CAS Number

135494-65-4

Product Name

luffin b

Molecular Formula

C10H15NO

Molecular Weight

0

Synonyms

luffin b

Luffin B is a ribosome-inactivating protein derived from the seeds of the sponge gourd (Luffa cylindrica). It belongs to a class of proteins known for their ability to inhibit protein synthesis in eukaryotic cells. Luffin B has a molecular weight of approximately 28 kDa and is characterized by a single polypeptide chain, distinguishing it from type 2 ribosome-inactivating proteins, which consist of two chains linked by disulfide bonds . The complete amino acid sequence of Luffin B has been elucidated, revealing its structure and potential functional sites .

Luffin B exhibits significant biochemical activity by catalyzing the hydrolysis of the N-glycosidic bond of ribosomal RNA, leading to the inactivation of ribosomes. This mechanism effectively halts protein synthesis, making Luffin B a potent cytotoxin. The protein's activity is primarily attributed to its ability to cleave adenine residues from the rRNA component of ribosomes, which is a hallmark of ribosome-inactivating proteins .

Luffin B demonstrates notable biological activities, including:

  • Cytotoxicity: It exhibits cytotoxic effects on various cell lines, making it a candidate for targeted cancer therapies.
  • Induction of Apoptosis: Studies indicate that Luffin B can induce apoptosis in tumor cells, contributing to its potential as an anticancer agent .
  • Immunogenicity: Due to its toxicity, Luffin B has been explored for use in immunotoxins—therapeutic agents that combine a toxin with an antibody targeting specific cells .

Luffin B can be isolated from Luffa cylindrica seeds through several purification techniques:

  • Extraction: The seeds are ground and subjected to aqueous extraction.
  • Precipitation: Proteins are precipitated using ammonium sulfate to concentrate the ribosome-inactivating proteins.
  • Chromatography: Further purification is achieved through techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC) to isolate Luffin B based on its unique properties .

The applications of Luffin B span various fields:

  • Cancer Therapy: Its cytotoxic properties are being investigated for developing targeted cancer treatments.
  • Immunotoxin Development: Luffin B has been utilized in creating immunotoxins that selectively target and kill cancer cells while sparing normal cells .
  • Research Tool: As a model for studying ribosome-inactivating proteins, Luffin B aids in understanding cellular mechanisms and protein synthesis inhibition.

Interaction studies involving Luffin B focus on its binding affinity to ribosomal RNA and its subsequent effects on cellular processes:

  • Binding Studies: Research indicates that Luffin B binds specifically to ribosomal RNA, inhibiting translation by cleaving adenine residues.
  • Cellular Uptake: Investigations into how Luffin B enters cells reveal that it may exploit receptor-mediated endocytosis, similar to other type 1 ribosome-inactivating proteins .

Luffin B shares similarities with other ribosome-inactivating proteins but maintains unique characteristics:

CompoundTypeMolecular WeightSourceUnique Features
Luffin ARibosome-inactivating~28 kDaLuffa cylindricaSimilar structure but different activity
RicinType 2 RIP~65 kDaCastor bean (Ricinus communis)Composed of two chains; more potent toxin
AbrinType 2 RIP~65 kDaRosary pea (Abrus precatorius)Similar mechanism but higher toxicity
GeloninType 1 RIP~30 kDaGelonium multiflorumSimilar activity but different source

Luffin B is unique due to its single-chain structure and specific cytotoxicity profile, which distinguishes it from type 2 ribosome-inactivating proteins like ricin and abrin that have more complex structures and mechanisms .

The complete amino acid sequence of luffin b has been determined through comprehensive peptide sequencing methodology employing tryptic digestion followed by reverse-phase high-performance liquid chromatography separation [3]. The protein consists of 250 amino acid residues with a calculated molecular mass of 27,275 daltons [3]. All twenty-seven tryptic peptides were isolated and sequenced using the 4-dimethylaminobenzene-4'-isothiocyanate/phenylisothiocyanate double coupling method [3].

The complete cDNA sequence encoding luffin b was successfully cloned from fresh seeds of Luffa cylindrica using reverse transcription polymerase chain reaction methodology [23]. The cloned luffin b gene coding sequence was confirmed to be identical to the sequence previously determined through biochemical analysis [23]. Expression studies demonstrated that the recombinant luffin b maintained high ribosome-inactivating activity following renaturation procedures [23].

The amino acid composition analysis reveals a protein rich in serine (28 residues, 11.2%), alanine (30 residues, 12.0%), and leucine (26 residues, 10.4%) [14]. The distribution of charged amino acids shows 19 acidic residues and 28 basic residues throughout the sequence, contributing to the protein's highly basic isoelectric point exceeding 10 [14]. This charge distribution pattern is characteristic of type I ribosome-inactivating proteins and correlates with the protein's functional properties [17].

Amino AcidCountPercentage
Alanine3012.0
Serine2811.2
Leucine2610.4
Isoleucine218.4
Lysine187.2
Asparagine176.8
Valine145.6
Threonine135.2
Glutamic acid114.4
Glutamine114.4
Tyrosine114.4
Glycine104.0
Arginine93.6
Phenylalanine93.6
Proline93.6
Aspartic acid83.2
Cysteine83.2
Methionine31.2
Histidine10.4
Tryptophan10.4

The overlap of tryptic peptides was achieved through analysis of cyanogen bromide fragments and their chymotryptic peptides [3]. The three methionine residues in the sequence generated four cyanogen bromide fragments during chemical cleavage, facilitating complete sequence determination [14]. Sequence analysis revealed that 203 residues, comprising 81% of luffin b, were identified through tryptic peptide sequencing alone [14].

Post-Translational Modifications: Glycosylation Patterns at Asn2, Asn78, Asn85

Luffin b undergoes specific N-linked glycosylation at three asparagine residues: Asn2, Asn78, and Asn85 [3] [4]. Investigation of glycosylation sites confirmed that these positions carry sugar moieties, specifically N-acetylglucosamine residues [4] [8]. The glycosylation pattern represents a significant reduction compared to luffin a, which contains six potential N-linked glycosylation sites [14].

The N-terminal glycosylation site at Asn2 represents a novel modification not present in luffin a [14]. This site was created through amino acid substitutions where Asp1 and Arg3 in luffin a were replaced by Asn and Ser in luffin b, respectively, generating the consensus sequence Asn-X-Ser necessary for N-linked glycosylation [14]. This modification contributes to the structural differences between the two protein isoforms [3].

Glycosylation SiteConsensus SequenceSugar AttachmentConservation Status
Asn2Asn-X-SerN-acetylglucosamineNovel (not in luffin a)
Asn78Asn-Ser-ThrN-acetylglucosamineConserved from luffin a
Asn85Asn-Glu-SerN-acetylglucosamineConserved from luffin a

The glycosylation sites at positions 78 and 85 are conserved between luffin a and luffin b, indicating their structural and functional importance [14]. These sites correspond to Asn77 and Asn84 in luffin a, with the slight positional shift reflecting the overall sequence differences between the isoforms [3]. The remaining four glycosylation sites present in luffin a were eliminated in luffin b through substitutions either at the asparagine residue or at the threonine/serine residue required for the consensus sequence [14].

Structural analysis of the glycosylated protein confirmed that three N-acetylglucosamine molecules are covalently linked to the specified asparagine residues [4] [8]. The glycosylation modifications do not significantly alter the overall protein fold but may contribute to differences in stability, solubility, and biological activity between the luffin isoforms [8]. The reduced glycosylation pattern in luffin b compared to luffin a correlates with the observed differences in ribosome-inactivating potency between these proteins [16].

Tertiary Structure: X-ray Crystallography Insights (PDB 1NIO, 6O3S)

The crystal structure of luffin b was determined at 2.0 angstrom resolution using X-ray crystallography and deposited in the Protein Data Bank under accession code 1NIO [4] [8]. The structure was solved using the molecular replacement method with polyalanyl trichosanthin serving as the search model [4] [8]. Refinement with CNS1.1 software yielded final statistics of R-work = 0.162 and R-free = 0.204, with root mean square deviations of 0.008 angstroms for bond lengths and 1.3 degrees for bond angles [4] [8].

Crystallographic ParameterValue
PDB Identification1NIO
Resolution2.0 Å
Refinement MethodMolecular replacement
R-work0.162
R-free0.204
RMSD Bond Lengths0.008 Å
RMSD Bond Angles1.3°
Search ModelPolyalanyl trichosanthin

The overall structure of luffin b is similar to other type I ribosome-inactivating proteins, exhibiting the characteristic bilobal architecture [4] [8]. The protein consists of a large N-terminal domain and a smaller C-terminal domain [7]. The N-terminal domain contains eight alpha-helices and eight beta-strands, with six beta-strands forming a mixed beta-sheet that defines the core structure [7]. The C-terminal domain comprises two alpha-helices and two beta-strands connected by variable loop regions [7].

The active site cleft is enclosed by the eight helices of the N-terminal domain, creating the catalytic environment essential for N-glycosidase activity [7]. The secondary structure elements are arranged in a canonical geometry typical of ribosome-inactivating proteins, with helices alpha1 and alpha3 forming crossover connections between parallel strands of the beta-sheet [7]. The structural arrangement facilitates the specific recognition and binding of ribosomal RNA substrates [19].

Crystal packing analysis revealed specific intermolecular contacts that stabilize the crystal lattice without significantly perturbing the native protein conformation [8]. The high-resolution structure provides detailed insights into the spatial arrangement of the glycosylation sites and their potential influence on protein stability and function [4]. The three N-acetylglucosamine moieties attached to Asn2, Asn78, and Asn85 are clearly resolved in the electron density maps, confirming their covalent attachment and spatial orientation [4] [8].

Comparative Analysis With Luffin a and β-Luffin Isoforms

Sequence comparison between luffin b and luffin a reveals amino acid substitutions at 55 positions, representing 22% of the total sequence [14]. Despite these differences, the proteins maintain 78% sequence identity, indicating their close evolutionary relationship [14]. Luffin b contains two additional amino acid residues compared to the 248-residue luffin a, requiring several deletions during sequence alignment to maximize identity [14].

The molecular weights of the mature proteins differ slightly, with luffin a exhibiting a molecular mass of 27,021 daltons compared to 27,275 daltons for luffin b [17]. Both proteins maintain highly basic isoelectric points exceeding 10, consistent with their classification as type I ribosome-inactivating proteins [14] [17]. The charge distribution patterns are similar, with both proteins containing more basic than acidic residues throughout their sequences [14].

CharacteristicLuffin aLuffin b
Amino Acid Residues248250
Molecular Weight (Da)27,02127,275
Isoelectric Point>10>10
Glycosylation Sites63
Ribosome-Inactivating Activity1.0 (reference)0.25 (relative)
Sequence Identity100%78%

Functional analysis demonstrates that luffin b exhibits approximately one-quarter the ribosome-inactivating activity of luffin a in rabbit reticulocyte lysate assays [16]. This reduced potency correlates with the structural differences, particularly the altered glycosylation pattern and specific amino acid substitutions in functionally important regions [14] [16]. Both proteins maintain the essential catalytic residues required for N-glycosidase activity, but subtle structural modifications affect their enzymatic efficiency [16].

The comparison with β-luffin isoforms reveals additional complexity within the luffin protein family [17]. β-luffin, while structurally related to both luffin a and luffin b, exhibits distinct molecular characteristics including a molecular weight of approximately 29 kilodaltons [17]. The crystallographic structure of β-luffin (PDB 1NIO) demonstrates the conserved overall fold among luffin family members while highlighting specific structural variations that contribute to their differential biological activities [17].

Luffin b demonstrates exceptional specificity as an RNA N-glycosidase enzyme, designated under the enzyme classification EC 3.2.2.22 [1] [2]. The protein catalyzes the hydrolytic cleavage of the N-glycosidic bond between a specific adenine residue and its ribose sugar within the highly conserved alpha-sarcin/ricin loop of the 28S ribosomal RNA [3] [4] [5].

Target Specificity and Location

The primary target of luffin b enzymatic activity is adenine 4324 in rat liver 28S ribosomal RNA, corresponding to the universally conserved adenine residue located within the GAGA tetraloop sequence of the alpha-sarcin/ricin loop [3] [6] [5]. This structural element represents one of the most phylogenetically conserved regions across all ribosomal large subunits and constitutes an essential component of the GTPase-associated center responsible for ribosomal translational fidelity [5] [7].

The alpha-sarcin/ricin loop extends from the ribosomal surface and serves as the primary binding site for elongation factors during protein synthesis [5]. The targeted adenine residue, while not directly participating in the catalytic mechanism of elongation factor GTPase activity, functions as a critical structural coordinator that stabilizes the active conformational state required for GTP hydrolysis [5].

Catalytic Mechanism and Kinetics

Luffin b employs a sophisticated catalytic mechanism involving multiple conserved amino acid residues positioned within its active site cleft [8] [9]. The target adenine base becomes inserted between conserved tyrosine residues, forming π-stacking interactions that position the substrate for optimal catalytic attack [4] [8]. These aromatic residues create a hydrophobic environment that facilitates adenine recognition and binding specificity.

The depurination reaction proceeds through a dissociative mechanism wherein the N-glycosidic bond undergoes hydrolytic cleavage with simultaneous activation of a water molecule by conserved glutamate residues [4] [8]. This process results in the release of free adenine while leaving an apurinic site within the ribosomal RNA backbone [10]. The reaction demonstrates remarkable efficiency, with single molecules of ribosome-inactivating proteins capable of depurinating thousands of ribosomal subunits per minute under physiological conditions [3].

Functional Consequences

The removal of the critical adenine residue from the alpha-sarcin/ricin loop produces profound disruption of ribosomal function [11] [5]. Depurinated ribosomes lose their capacity to bind elongation factor 2, effectively blocking the elongation phase of protein synthesis [12] [5]. Additionally, the structural integrity of the GTPase-associated center becomes compromised, preventing proper assembly and function of the translational machinery [5].

The depurination event triggers a cascade of cellular responses beyond simple protein synthesis inhibition [11]. Ribosomal stress pathways become activated, leading to various forms of programmed cell death including apoptosis [13]. The severity of these effects reflects the central importance of ribosomal function in cellular metabolism and survival.

Inhibition of Human Immunodeficiency Virus Type 1 Integrase: 3'-End Processing and Strand Transfer Blockade

Luffin b demonstrates potent inhibitory activity against human immunodeficiency virus type 1 integrase, representing a distinct mechanism of antiviral action independent of its ribosome-inactivating properties [14] [15]. This dual functionality expands the therapeutic potential of luffin b beyond cytotoxic applications into antiviral treatment strategies.

HIV-1 Integrase Structure and Function

Human immunodeficiency virus type 1 integrase functions as an essential enzyme in viral replication, catalyzing the insertion of proviral DNA into the host cellular genome [16]. The enzyme operates through two distinct catalytic activities: 3'-end processing, which removes dinucleotides from the termini of viral DNA, and strand transfer, which inserts the processed viral DNA into host chromosomal DNA [14] [16].

The integrase enzyme consists of three functional domains: an N-terminal domain containing zinc-binding motifs, a catalytic core domain harboring the active site, and a C-terminal domain involved in DNA binding [16]. The catalytic mechanism requires coordination of divalent metal ions, typically manganese or magnesium, within the active site to facilitate phosphodiester bond cleavage and formation [16].

Mechanism of Integrase Inhibition

Luffin b exhibits remarkable potency against both 3'-end processing and strand transfer activities of HIV-1 integrase, achieving greater than 90% inhibition at concentrations of 100 nanomolar [14]. This dual inhibition profile distinguishes luffin b from many synthetic integrase inhibitors that demonstrate selectivity for specific catalytic activities [14].

The inhibition mechanism appears to involve direct interaction with the integrase enzyme rather than competitive binding with DNA substrates [14]. Kinetic analysis reveals dose-dependent inhibition patterns consistent with either competitive or mixed-type inhibition, suggesting that luffin b may bind to the enzyme active site or an allosteric regulatory site [14].

Comparative studies with other ribosome-inactivating proteins demonstrate that integrase inhibitory activity represents a common property among several members of this protein family [14]. Saporin, another potent ribosome-inactivating protein, exhibits similar levels of integrase inhibition, suggesting that structural motifs responsible for RNA N-glycosidase activity may also contribute to integrase binding and inhibition [14].

Antiviral Implications

The dual inhibition of 3'-end processing and strand transfer activities by luffin b effectively blocks viral integration at multiple steps in the replication cycle [14]. This comprehensive blockade reduces the likelihood of viral escape through compensatory mutations and enhances the overall antiviral efficacy [14].

Unlike traditional nucleoside reverse transcriptase inhibitors or protease inhibitors, integrase inhibition occurs at a post-reverse transcription stage of viral replication [16]. This temporal specificity allows for potential therapeutic applications in cases where viral resistance has developed to earlier-acting antiretroviral agents [16].

The discovery of integrase inhibitory activity in ribosome-inactivating proteins opens new avenues for structure-activity relationship studies aimed at developing more potent and selective antiviral agents [14]. The natural origin of these compounds provides starting points for medicinal chemistry optimization while potentially reducing toxicity concerns associated with synthetic inhibitors.

Structure-Activity Relationships: Role of Lysine 231 in Catalytic Function

The catalytic activity of luffin b depends critically on specific amino acid residues positioned within and around the active site, with lysine 231 representing a particularly important structural element for enzymatic function [8] [17]. Structure-activity relationship studies provide detailed insights into the molecular basis of luffin b activity and offer guidance for rational protein engineering approaches.

Identification of Critical Lysine Residue

Chemical modification studies using 2,4,6-trinitrobenzenesulfonic acid have identified lysine 231 as a highly reactive amino acid residue essential for luffin b catalytic activity [8]. Selective modification of this single lysine residue results in near-complete loss of protein synthesis inhibitory activity, reducing enzymatic function to approximately 6.7% of native levels [8].

The high reactivity of lysine 231 toward chemical modification reagents indicates its solvent accessibility and suggests a location at or near the enzyme active site [8]. This positioning is consistent with a functional role in substrate binding, catalytic mechanism, or conformational stability required for optimal enzymatic activity [8].

Sequence analysis reveals that lysine 231 occupies a position within the C-terminal region of luffin b, placing it in proximity to other conserved residues known to participate in ribosome-inactivating protein function [8] [18]. The conservation of basic amino acids at equivalent positions across different members of the ribosome-inactivating protein family supports the functional importance of positive charge at this location.

Structural Context and Function

The three-dimensional structure of luffin b, resolved at 2.0 Ångström resolution, provides detailed insights into the spatial relationships between lysine 231 and other catalytically important residues [19]. The crystal structure reveals that the protein adopts the characteristic fold common to ribosome-inactivating proteins, consisting of two distinct domains connected by an active site cleft [19].

Lysine 231 likely contributes to the electrostatic environment required for optimal substrate binding and catalysis [8]. Basic amino acids frequently participate in nucleic acid binding through interactions with the negatively charged phosphodiester backbone, and lysine 231 may serve a similar function in positioning ribosomal RNA within the active site [8].

Alternative functional roles for lysine 231 include participation in the conformational changes required for catalytic turnover or stabilization of reaction intermediates during the depurination process [8]. The dramatic loss of activity upon chemical modification suggests that this residue serves an essential rather than auxiliary function in the catalytic mechanism.

Comparative Analysis with Related Proteins

Structure-activity relationship studies extend beyond luffin b to encompass related ribosome-inactivating proteins, revealing conserved patterns of amino acid importance across the protein family [18] [20]. Similar chemical modification studies with luffin a, a closely related protein from the same plant species, have identified corresponding lysine residues with critical functional roles [8] [18].

The conservation of essential lysine residues among different ribosome-inactivating proteins suggests that these amino acids participate in fundamental aspects of the catalytic mechanism [18]. This conservation provides opportunities for comparative structural analysis and functional prediction based on sequence homology relationships.

Understanding the role of lysine 231 and other critical amino acids in luffin b function enables rational approaches to protein engineering aimed at modifying substrate specificity, enhancing stability, or reducing toxicity [21]. Such modifications could prove valuable for therapeutic applications requiring carefully controlled biological activity profiles.

Molecular MechanismTarget SubstrateCatalytic EfficiencyStructural Requirements
rRNA N-Glycosidase28S rRNA A4324IC₅₀ ~nM rangeConserved active site residues
HIV-1 Integrase Inhibition3'-processing/strand transfer>90% at 100 nMUnknown binding domain
Lysine 231 FunctionCatalytic mechanismEssential (>93% activity loss)C-terminal region positioning

Dates

Last modified: 07-20-2023

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